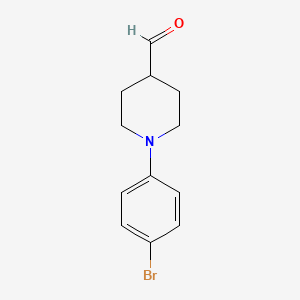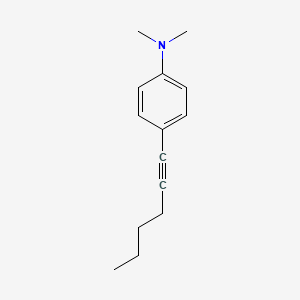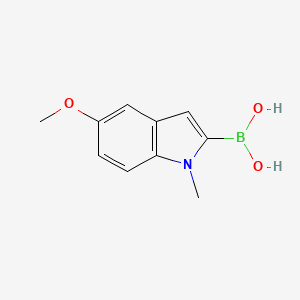
(5-Methoxy-1-methyl-1H-indol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid typically involves the introduction of the boronic acid group to the indole ring. One common method is the palladium-catalyzed borylation of the corresponding halogenated indole derivative. For example, starting with 5-methoxy-1-methyl-1H-indole, a halogenation reaction can be performed to introduce a halogen atom at the 2-position. This halogenated intermediate can then undergo a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The methoxy and methyl groups on the indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Applications De Recherche Scientifique
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The indole ring can also interact with various biological targets, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole-2-boronic acid: Similar structure but lacks the methoxy group at the 5-position.
5-Methoxyindole-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Contains a boronate ester group instead of a boronic acid group.
Uniqueness
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid is unique due to the presence of both the methoxy and methyl groups on the indole ring, which can influence its reactivity and biological activity. The boronic acid group also provides versatility in synthetic applications, particularly in cross-coupling reactions.
Propriétés
Formule moléculaire |
C10H12BNO3 |
|---|---|
Poids moléculaire |
205.02 g/mol |
Nom IUPAC |
(5-methoxy-1-methylindol-2-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6,13-14H,1-2H3 |
Clé InChI |
BANPATLADFCHHJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1C)C=CC(=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



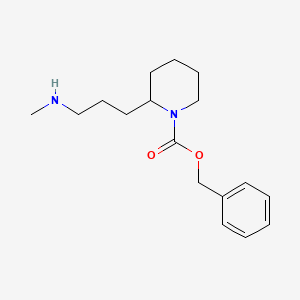
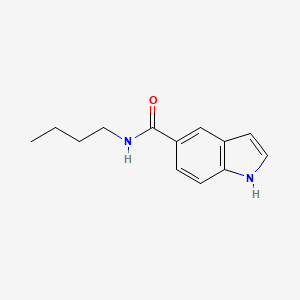
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
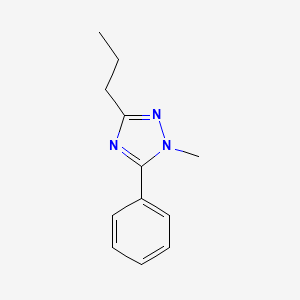
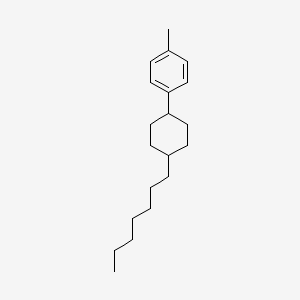

![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
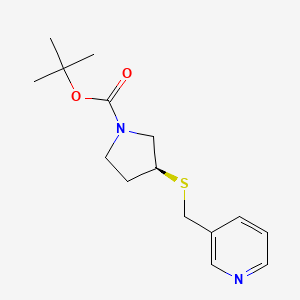
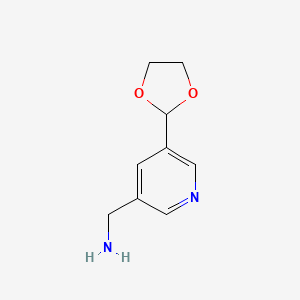
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
